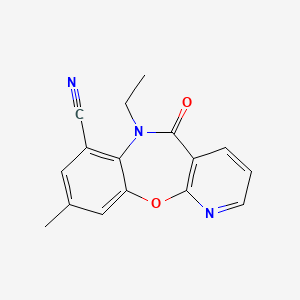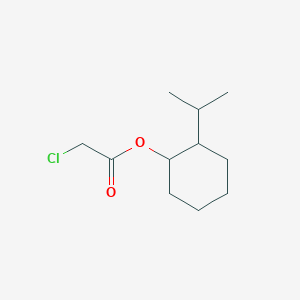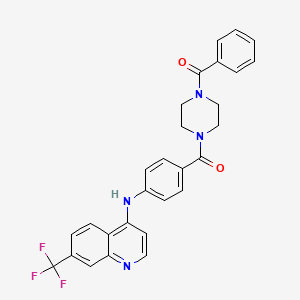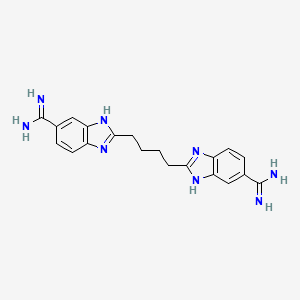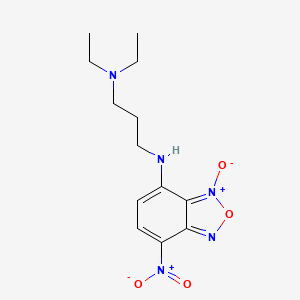
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))- is a complex organic compound with a unique structure. It is derived from D-Glucose, a simple sugar, and has been modified to include a variety of functional groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the modification of D-Glucose. The introduction of the deoxy group and the attachment of the complex naphthalenyl and cyclohexadienyl groups require specific reagents and conditions. Common methods may include:
Protection and Deprotection Steps: To protect certain functional groups during the synthesis.
Coupling Reactions: To attach the naphthalenyl and cyclohexadienyl groups.
Oxidation and Reduction Reactions: To achieve the desired oxidation states.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of different oxidation products.
Reduction: To modify the oxidation state of certain functional groups.
Substitution: Where specific groups can be replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: To understand the behavior of complex functional groups.
Biology
Biochemical Studies: To investigate its interactions with biological molecules.
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating specific diseases.
Industry
Material Science: As a precursor for advanced materials.
Chemical Manufacturing: In the production of specialized chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Deoxy-D-Glucose: A simpler analog used in various biochemical studies.
Naphthalene Derivatives: Compounds with similar naphthalenyl groups.
Cyclohexadienyl Compounds: Molecules with related cyclohexadienyl structures.
Uniqueness
This compound’s uniqueness lies in its complex structure, combining multiple functional groups and rings, making it a versatile molecule for various applications.
属性
CAS 编号 |
129885-22-9 |
|---|---|
分子式 |
C27H39NO7 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
(2R)-2-[[4-[[(1R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C27H39NO7/c1-15-6-5-7-23-26(15,3)9-8-16(2)27(23,4)12-17-10-21(32)18(11-20(17)31)28-19(13-29)24(34)25(35)22(33)14-30/h6,10-11,13,16,19,22-25,28,30,33-35H,5,7-9,12,14H2,1-4H3/t16?,19-,22?,23+,24?,25?,26+,27+/m0/s1 |
InChI 键 |
PCVGJLMXYRPNCO-KHPDQRQMSA-N |
手性 SMILES |
CC1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)N[C@@H](C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
规范 SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NC(C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




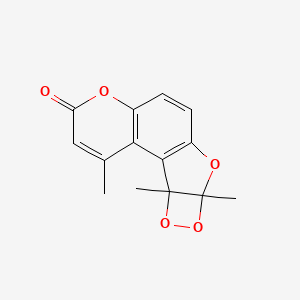
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
